molecular formula C16H12N2O3 B1424969 [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1269527-71-0

[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No. B1424969
M. Wt: 280.28 g/mol
InChI Key: NUXDIHHWPHFCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid” is a chemical compound with the molecular formula C16H12N2O3. It is available for purchase for pharmaceutical testing .

Scientific Research Applications

  • Synthesis of Novel Derivatives :

    • A study by Ibrahim and Behbehani (2014) details the synthesis of novel pyridazin-3-one derivatives using a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, including p-nitrophenylacetic acid, yielding new substances with potential applications in chemical research (Ibrahim & Behbehani, 2014).
  • Biological Evaluation :

    • Soumya and Rajitha (2015) synthesized oxadiazole derivatives by refluxing naphthyl acetic acid hydrazide with aromatic acids, leading to compounds with antioxidant and antibacterial properties (Soumya & Rajitha, 2015).
  • Antimicrobial Activity :

    • Research by Verma et al. (2003) explored the synthesis of arylamino-thiazol-5-yl-acetic acids and pyridazinones derived from naphthyl butanoic acid, demonstrating moderate antimicrobial activity (Verma et al., 2003).
  • Corrosion Inhibition :

    • Ghazoui et al. (2017) studied the effect of a similar compound, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, on the corrosion of mild steel, finding it to be an effective inhibitor (Ghazoui et al., 2017).
  • Plant Growth Regulation :

    • F. Sánchez et al. (1996) developed a chromatographic method for determining plant growth regulators, including derivatives of naphthyl acetic acid, indicating its use in agricultural research (Sánchez, Díaz, & Pareja, 1996).
  • Pharmacological Activity :

    • Dawson et al. (1983) synthesized naphthyl-carboxylic acids showing significant activity in reversing keratinization, suggesting potential in dermatological treatments (Dawson et al., 1983).
  • Antioxidant and Antibacterial Properties :

    • Nahlé et al. (2017) examined the inhibition effect of a similar compound on steel corrosion, contributing to the understanding of corrosion prevention (Nahlé et al., 2017).
  • Anticancer Activity :

    • Gomathy et al. (2012) synthesized naphthalen-1-yl acetate derivatives and evaluated their anti-Parkinson's activity, indicating potential neurological applications (Gomathy et al., 2012).
  • Water Oxidation :

    • R. Zong and R. Thummel (2005) created Ru complexes for water oxidation, demonstrating the compound's utility in environmental chemistry (Zong & Thummel, 2005).

properties

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-9-8-14(17-18(15)10-16(20)21)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXDIHHWPHFCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.